![molecular formula C10H12N2OS2 B12524500 [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid is an organic compound with a complex structure
Métodos De Preparación
The synthesis of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves several steps. One common method includes the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at high temperatures . This process yields the desired compound through a series of reactions that involve the formation of intermediate products.
Análisis De Reacciones Químicas
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic properties. Industrially, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of [(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid can be compared with similar compounds such as 2-hydroxy-5-methylacetophenone and 2-hydroxy-5-methoxyphenylphosphonic acid. These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C10H12N2OS2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid |
InChI |
InChI=1S/C10H12N2OS2/c1-6-3-4-9(13)8(5-6)7(2)11-12-10(14)15/h3-5,13H,1-2H3,(H2,12,14,15)/b11-7+ |
Clave InChI |
HHPKSGIHRCRSBB-YRNVUSSQSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O)/C(=N/NC(=S)S)/C |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=NNC(=S)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


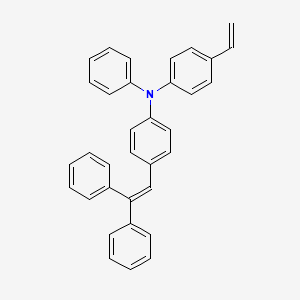
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
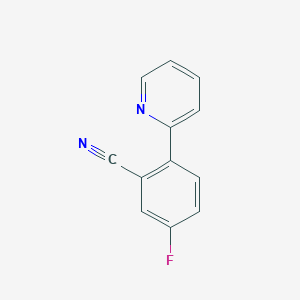
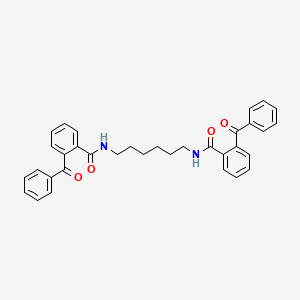

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
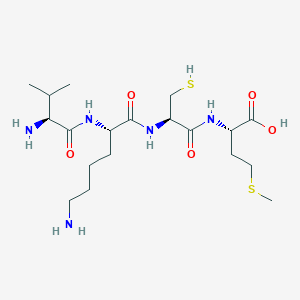
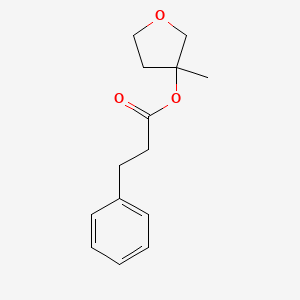
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)


